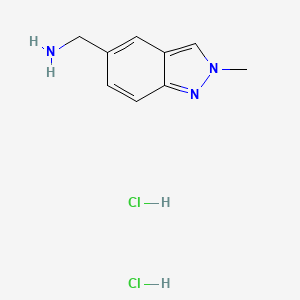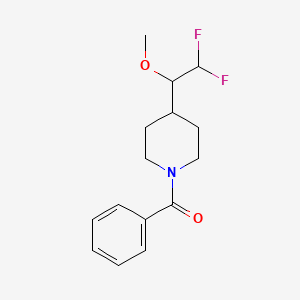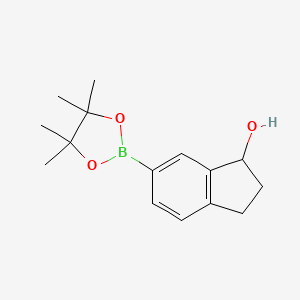![molecular formula C8H13NOS2 B13452594 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of sulfur atoms and an azaspiro core makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by the introduction of methylsulfanyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
科学研究应用
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one exerts its effects involves interactions with molecular targets and pathways. The sulfur atoms and azaspiro core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptane: Similar structure but lacks the ketone group.
1-Azaspiro[3.3]heptane: Lacks the methylsulfanyl groups, making it less versatile in chemical reactions.
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one: Similar structure but with methyl groups instead of methylsulfanyl groups.
Uniqueness
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one stands out due to the presence of both sulfur atoms and an azaspiro core. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H13NOS2 |
|---|---|
分子量 |
203.3 g/mol |
IUPAC 名称 |
3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NOS2/c1-11-8(12-2)6(10)9-7(8)4-3-5-7/h3-5H2,1-2H3,(H,9,10) |
InChI 键 |
YDLJTBURALPPME-UHFFFAOYSA-N |
规范 SMILES |
CSC1(C(=O)NC12CCC2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


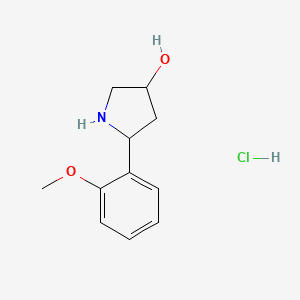
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)


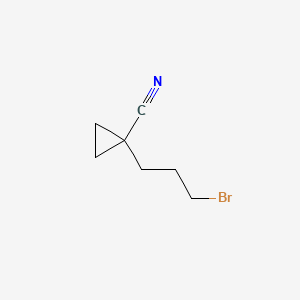
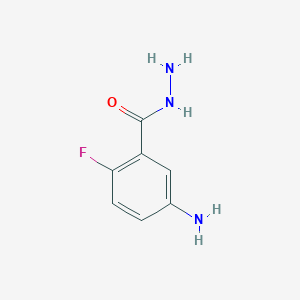

![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
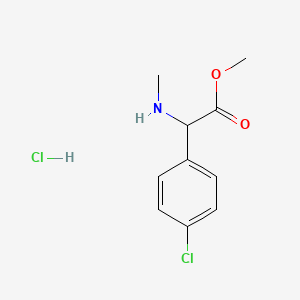
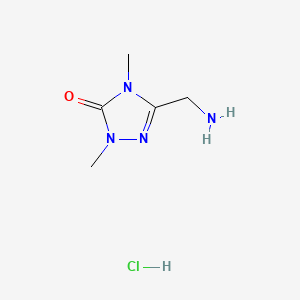
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
